molecular formula C13H15Cl3O2 B14366836 Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate CAS No. 92021-81-3

Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate

Cat. No.: B14366836
CAS No.: 92021-81-3
M. Wt: 309.6 g/mol
InChI Key: ONIROLQWLUGNKE-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trichloromethyl group and a dimethylphenyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate typically involves the esterification of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoic acid.

    Reduction: Formation of ethyl 3,3,3-trimethyl-2-(3,4-dimethylphenyl)propanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The dimethylphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3,3,3-trichloro-2-phenylpropanoate: Lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.

    Ethyl 3,3,3-trichloro-2-(4-methylphenyl)propanoate: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.

    Ethyl 3,3,3-trichloro-2-(3,5-dimethylphenyl)propanoate: The position of the methyl groups on the phenyl ring is different, which can influence the compound’s overall behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its properties and applications.

Properties

CAS No.

92021-81-3

Molecular Formula

C13H15Cl3O2

Molecular Weight

309.6 g/mol

IUPAC Name

ethyl 3,3,3-trichloro-2-(3,4-dimethylphenyl)propanoate

InChI

InChI=1S/C13H15Cl3O2/c1-4-18-12(17)11(13(14,15)16)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3

InChI Key

ONIROLQWLUGNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)C)C)C(Cl)(Cl)Cl

Origin of Product

United States

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